2-Azaadenosine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

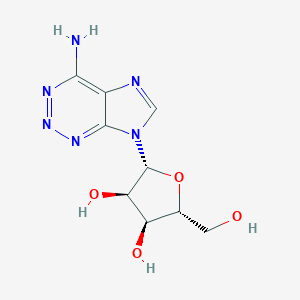

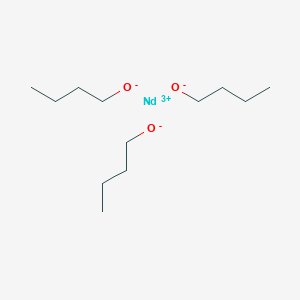

2-Azaadenosine is a nucleoside analog that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. It is a synthetic compound that mimics the structure of adenosine, a purine nucleoside that plays a crucial role in various physiological processes, including energy metabolism, signal transduction, and neurotransmission.

Mecanismo De Acción

The mechanism of action of 2-Azaadenosine involves its conversion into the triphosphate form, which can be incorporated into DNA and RNA. Once incorporated, it can cause chain termination and inhibit DNA and RNA synthesis. Additionally, 2-Azaadenosine can inhibit enzymes such as adenosine deaminase and S-adenosylhomocysteine hydrolase, which play crucial roles in purine metabolism.

Biochemical and Physiological Effects

The biochemical and physiological effects of 2-Azaadenosine depend on its concentration and duration of exposure. At low concentrations, it can act as a substrate for DNA and RNA synthesis and exhibit minimal toxicity. At high concentrations, it can cause DNA damage and induce apoptosis. Additionally, it can modulate the immune response by inhibiting T cell proliferation and cytokine production.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the advantages of using 2-Azaadenosine in lab experiments is its structural similarity to adenosine, which allows it to interact with adenosine receptors and enzymes. Additionally, it exhibits low toxicity at low concentrations, making it suitable for in vitro and in vivo studies. However, one of the limitations of using 2-Azaadenosine is its instability in aqueous solutions, which can affect its efficacy and reproducibility.

Direcciones Futuras

For research include exploring its potential therapeutic applications in other diseases and developing more stable analogs.

Métodos De Síntesis

The synthesis of 2-Azaadenosine involves the reaction of 2-aminoadenine with ribose or its derivatives. The reaction can be carried out using various methods, including enzymatic synthesis, chemical synthesis, and microwave-assisted synthesis. Enzymatic synthesis involves the use of enzymes such as adenosine deaminase or purine nucleoside phosphorylase to catalyze the reaction. Chemical synthesis involves the use of chemical reagents such as phosphorus oxychloride, triethylamine, and acetic anhydride. Microwave-assisted synthesis involves the use of microwave irradiation to accelerate the reaction rate.

Aplicaciones Científicas De Investigación

2-Azaadenosine has been extensively studied for its potential therapeutic applications in various diseases, including cancer, viral infections, and autoimmune disorders. It has been shown to exhibit antiproliferative, antiviral, and immunomodulatory activities. In cancer research, 2-Azaadenosine has been shown to induce apoptosis and inhibit tumor growth in various cancer cell lines. In viral infections, 2-Azaadenosine has been shown to inhibit viral replication by targeting viral RNA polymerase. In autoimmune disorders, 2-Azaadenosine has been shown to modulate the immune response by inhibiting T cell proliferation and cytokine production.

Propiedades

Número CAS |

146-94-1 |

|---|---|

Nombre del producto |

2-Azaadenosine |

Fórmula molecular |

C9H12N6O4 |

Peso molecular |

268.23 g/mol |

Nombre IUPAC |

(2R,3R,4S,5R)-2-(4-aminoimidazo[4,5-d]triazin-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol |

InChI |

InChI=1S/C9H12N6O4/c10-7-4-8(13-14-12-7)15(2-11-4)9-6(18)5(17)3(1-16)19-9/h2-3,5-6,9,16-18H,1H2,(H2,10,12,13)/t3-,5-,6-,9-/m1/s1 |

Clave InChI |

JNGWKCBNKZBPLB-UUOKFMHZSA-N |

SMILES isomérico |

C1=NC2=C(N=NN=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N |

SMILES |

C1=NC2=C(N=NN=C2N1C3C(C(C(O3)CO)O)O)N |

SMILES canónico |

C1=NC2=C(N=NN=C2N1C3C(C(C(O3)CO)O)O)N |

Sinónimos |

2-azaadenosine |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1H-indol-3-yl[3-(4-methoxyphenyl)oxiran-2-yl]methanone](/img/structure/B93419.png)

![6,6-Dimethyl-2-methylenebicyclo[3.1.1]hept-3-yl acetate](/img/structure/B93430.png)